molecular formula C26H24ClN3O3 B15008511 (3Z)-3-[(5-chloro-2,4-dimethoxyphenyl)imino]-1-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dihydro-2H-indol-2-one

(3Z)-3-[(5-chloro-2,4-dimethoxyphenyl)imino]-1-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B15008511
M. Wt: 461.9 g/mol
InChI Key: KLPHRLBARPVODI-UHFFFAOYSA-N
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Description

(3Z)-3-[(5-CHLORO-2,4-DIMETHOXYPHENYL)IMINO]-1-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound characterized by its unique structure, which includes a chlorinated phenyl group, a tetrahydroisoquinoline moiety, and an indolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(5-CHLORO-2,4-DIMETHOXYPHENYL)IMINO]-1-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting from commercially available precursors One common route involves the condensation of 5-chloro-2,4-dimethoxyaniline with an appropriate aldehyde to form the imine intermediate This intermediate is then subjected to cyclization reactions under acidic or basic conditions to form the indolone core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, such as palladium or copper, to facilitate key steps in the synthesis. Additionally, continuous flow reactors may be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(5-CHLORO-2,4-DIMETHOXYPHENYL)IMINO]-1-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

(3Z)-3-[(5-CHLORO-2,4-DIMETHOXYPHENYL)IMINO]-1-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3Z)-3-[(5-CHLORO-2,4-DIMETHOXYPHENYL)IMINO]-1-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Chloroalkanes: Compounds like trichloroethylene and tetrachloroethylene share the chlorinated alkane structure.

    Indole Derivatives: Compounds such as indomethacin and tryptophan have similar indole cores.

    Isoquinoline Derivatives: Compounds like papaverine and berberine contain the isoquinoline moiety.

Uniqueness

(3Z)-3-[(5-CHLORO-2,4-DIMETHOXYPHENYL)IMINO]-1-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C26H24ClN3O3

Molecular Weight

461.9 g/mol

IUPAC Name

3-(5-chloro-2,4-dimethoxyphenyl)imino-1-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)indol-2-one

InChI

InChI=1S/C26H24ClN3O3/c1-32-23-14-24(33-2)21(13-20(23)27)28-25-19-9-5-6-10-22(19)30(26(25)31)16-29-12-11-17-7-3-4-8-18(17)15-29/h3-10,13-14H,11-12,15-16H2,1-2H3

InChI Key

KLPHRLBARPVODI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1N=C2C3=CC=CC=C3N(C2=O)CN4CCC5=CC=CC=C5C4)Cl)OC

Origin of Product

United States

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